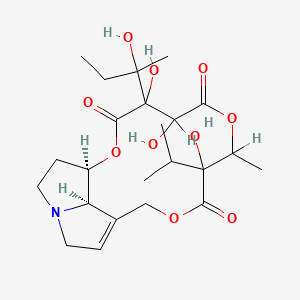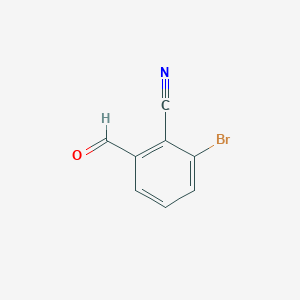
18-Beta-hydroxy-3-epi-alpha-yohimbine
Overview
Description
18-Beta-hydroxy-3-epi-alpha-yohimbine is a naturally occurring alkaloid derived from the bark of the Yohimbe tree, native to Africa. It belongs to the class of yohimbine alkaloids and has a molecular formula of C21H26N2O4 with a molecular weight of 370.449 g/mol .
Mechanism of Action
Target of Action
18-Beta-hydroxy-3-epi-alpha-yohimbine is a derivative of yohimbine Yohimbine, the parent compound, is known to target alpha-2-adrenergic receptors .
Mode of Action
Yohimbine, the parent compound, acts as an antagonist (inactivator) of alpha-2-adrenergic receptors . By inhibiting these autoreceptors on presynaptic noradrenergic neurons, yohimbine can increase noradrenaline release as the negative feedback inhibition loop is disrupted .
Biochemical Pathways
Given its structural similarity to yohimbine, it may influence similar biochemical pathways, particularly those involving alpha-2-adrenergic receptors and noradrenaline release .
Pharmacokinetics
It’s suggested that it may have better solubility at lower concentrations , which could impact its bioavailability.
Result of Action
Yohimbine, the parent compound, is known to increase noradrenaline release, which can have various effects depending on the specific cells and tissues involved .
Action Environment
It’s suggested that yohimbine may be sensitive to excessive light , which could potentially apply to its derivatives as well.
Biochemical Analysis
Biochemical Properties
As a derivative of yohimbine, it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is likely that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of 18-Beta-hydroxy-3-epi-alpha-yohimbine in animal models . Future studies should investigate the effects of different dosages, including any threshold effects and potential toxic or adverse effects at high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 18-Beta-hydroxy-3-epi-alpha-yohimbine typically involves the hydroxylation of yohimbine. The process includes several steps:
Hydroxylation: Yohimbine undergoes hydroxylation at the 18th position using reagents such as hydrogen peroxide (H2O2) or osmium tetroxide (OsO4) under controlled conditions.
Epimerization: The hydroxylated product is then subjected to epimerization to convert the alpha configuration to the beta configuration at the 3rd position.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from the bark of the Yohimbe tree, followed by purification processes such as chromatography. The extracted compound is then subjected to chemical modifications to achieve the desired hydroxylation and epimerization .
Chemical Reactions Analysis
Types of Reactions
18-Beta-hydroxy-3-epi-alpha-yohimbine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its reduced forms using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives, substituted alcohols
Scientific Research Applications
18-Beta-hydroxy-3-epi-alpha-yohimbine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound is unique due to its specific hydroxylation at the 18th position and epimerization at the 3rd position, which confer distinct pharmacological properties compared to its analogs. These structural modifications enhance its binding affinity and selectivity for certain receptors, making it a valuable compound for targeted research and therapeutic applications .
Properties
IUPAC Name |
methyl (1R,15S,17R,18R,19S,20S)-17,18-dihydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-27-21(26)18-14-9-16-19-13(12-4-2-3-5-15(12)22-19)6-7-23(16)10-11(14)8-17(24)20(18)25/h2-5,11,14,16-18,20,22,24-25H,6-10H2,1H3/t11-,14+,16-,17-,18+,20+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVZFQGCDSDHSV-DOGZXOHNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CC3C4=C(CCN3CC2CC(C1O)O)C5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@H]2C[C@@H]3C4=C(CCN3C[C@H]2C[C@H]([C@@H]1O)O)C5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,7-Dibromobenzo[d]thiazol-6-amine](/img/structure/B3038149.png)




![(4,6-diethyl-4,8-dimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile](/img/structure/B3038159.png)



![3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B3038164.png)


